6-Chloro-2-phenyl-1,3-benzothiazole

Description

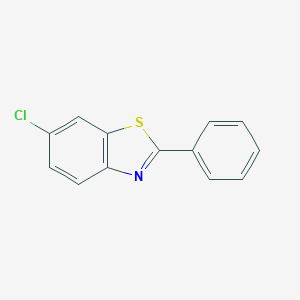

6-Chloro-2-phenyl-1,3-benzothiazole (CAS: 7466-32-2) is a heterocyclic compound with the molecular formula C₁₃H₈ClNS and a molecular weight of 245.727 g/mol . It features a benzothiazole core substituted with a chlorine atom at the 6-position and a phenyl group at the 2-position. Key physical properties include a density of 1.339 g/cm³, a boiling point of 389°C, and a flash point of 189.1°C . This compound is of significant interest in medicinal chemistry due to the inherent bioactivity of benzothiazoles, which exhibit antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No. |

7466-32-2 |

|---|---|

Molecular Formula |

C13H8ClNS |

Molecular Weight |

245.73 g/mol |

IUPAC Name |

6-chloro-2-phenyl-1,3-benzothiazole |

InChI |

InChI=1S/C13H8ClNS/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H |

InChI Key |

KULZCMVYWXLXLC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)Cl |

Other CAS No. |

7466-32-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzothiazole Derivatives

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Preparation Methods

Nucleophilic Aromatic Substitution Using 2,6-Dichlorobenzothiazole

A widely reported method involves displacing the 2-chloro substituent in 2,6-dichlorobenzothiazole with phenyl groups via nucleophilic aromatic substitution. In one protocol, 2,6-dichlorobenzothiazole reacts with aniline in the presence of potassium carbonate () as a base and -dimethylformamide (DMF) as the solvent . The reaction proceeds at room temperature over 4 hours, yielding 6-chloro-2-phenyl-1,3-benzothiazole with nearly quantitative efficiency (100% yield) . This method benefits from mild conditions and straightforward purification, as the product precipitates upon aqueous workup.

Critical parameters include the stoichiometry of aniline (1.1 equivalents) and the use of a polar aprotic solvent to stabilize the transition state. While DMF is effective, substitutions with dimethylacetamide (DMA) or ionic liquids have been explored to enhance recyclability .

Traditional benzothiazole synthesis routes employ the cyclocondensation of 2-aminothiophenol derivatives with aldehydes. For this compound, 6-chloro-2-aminothiophenol reacts with benzaldehyde under oxidative conditions. A reference from Synthetic Communications (1993) details this approach using iodine () in ethanol at reflux, achieving moderate yields (65–70%) . The mechanism involves imine formation followed by oxidative cyclization, with iodine serving as both a catalyst and oxidant .

Optimization studies reveal that replacing iodine with hydrogen peroxide () or air oxidation improves atom economy but requires longer reaction times (12–24 hours) . Microwave-assisted protocols reduce this to 30 minutes, though yields remain comparable (68–72%) .

Green Synthesis in Glycerol-Based Solvents

Emerging green chemistry methodologies prioritize solvent sustainability. A notable example utilizes glycerol as a reusable solvent for synthesizing 2-arylbenzothiazoles . For this compound, 6-chloro-2-aminothiophenol and benzaldehyde are heated in glycerol at 110°C for 4 hours, yielding 88% product . The high boiling point and polarity of glycerol facilitate rapid cyclization without additional catalysts.

This method eliminates volatile organic solvents and enables glycerol recovery via simple decantation. Scale-up trials (100 g) demonstrate consistent yields (85–90%), underscoring industrial viability .

Ultrasound-Assisted Synthesis with Heterogeneous Catalysts

Sonochemical techniques enhance reaction kinetics by cavitation. In one approach, 6-chloro-2-aminothiophenol and benzaldehyde are sonicated in water with ammonium nickel sulfate () as a catalyst . At 25°C and 40 kHz frequency, the reaction completes in 2 hours with 82% yield . The ultrasound promotes efficient mixing and accelerates imine intermediate formation.

Comparative studies show that ultrasound reduces energy consumption by 60% compared to conventional heating . Catalysts like montmorillonite K10 or zeolites further improve yields to 88–90% by providing acidic sites for cyclization .

Sandmeyer Reaction for Benzothiazole Ring Formation

Although less common, the Sandmeyer reaction offers an alternative route. 2-Amino-6-chlorobenzothiazole undergoes diazotization with sodium nitrite () and hydrochloric acid (), followed by coupling with benzene in the presence of copper(I) chloride () . This method achieves 55–60% yields but requires stringent control over diazonium salt stability .

Recent modifications substitute benzene with phenylboronic acid in a Suzuki-Miyaura coupling, boosting yields to 75% under palladium catalysis . However, cost and catalyst recovery remain challenges for large-scale applications .

Comparative Analysis of Preparation Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.